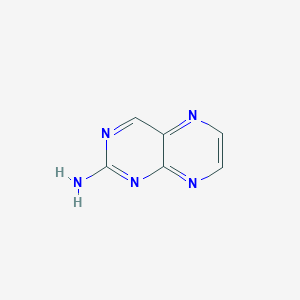
2-アミノプテリジン
概要
説明
Pteridin-2-amine is a heterocyclic compound that belongs to the pteridine family. It is characterized by a bicyclic structure consisting of fused pyrimidine and pyrazine rings. The compound is notable for its amino group at the second position of the pteridine ring system. Pteridines, including pteridin-2-amine, are widely distributed in nature and play essential roles in various biological processes, including as cofactors in enzymatic reactions.
科学的研究の応用
Pteridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.
Biology: Functions as a cofactor in enzymatic reactions, particularly in the metabolism of aromatic amino acids and the synthesis of neurotransmitters.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of metabolic disorders.
Industry: Utilized in the production of dyes, pigments, and fluorescent markers.
作用機序
Target of Action
Pteridin-2-amine, also known as a pteridine, is a heterocyclic compound composed of fused pyrimidine and pyrazine rings Pteridines, in general, have been found to interact with various enzymes and proteins in organisms .
Mode of Action
It is known that pteridines play essential roles in diverse biological activities ranging from immune system modulation, cellular signaling, coloration, and metabolism . They are involved in enzymatic reactions and can influence the function of various proteins and enzymes .
Biochemical Pathways
Pteridin-2-amine is likely to be involved in several biochemical pathways. Pterins, a class of substituted pteridines, play important roles in bacterial metabolism and global nutrient cycles . They are essential components of molybdoenzymes such as sulfite oxidase, nitrate reductase, and dimethyl sulfoxide reductase . They also play important roles in bacterial cyanide utilization and aromatic amino acid metabolism .
Result of Action
Pteridines, in general, are known to play crucial roles in various biological activities, including immune system modulation, cellular signaling, and metabolism .
Action Environment
It is known that the biological activity of pteridines can be influenced by various factors, including ph, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
Pteridin-2-amine interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of several vitamins and cofactors . The nature of these interactions is complex and can involve both covalent and non-covalent bonds.
Cellular Effects
Pteridin-2-amine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The amount of Pteridin-2-amine in biological fluids has been found to be modified as a result of several disorders .
Molecular Mechanism
At the molecular level, Pteridin-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of Pteridin-2-amine is complex and depends on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pteridin-2-amine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Pteridin-2-amine vary with different dosages in animal models . These studies provide valuable insights into the threshold effects observed, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Pteridin-2-amine is involved in several metabolic pathways, interacting with various enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Pteridin-2-amine can be synthesized through several methods, including:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated pteridine precursor with ammonia or an amine. For example, 2-chloropteridine can be reacted with ammonia to yield pteridin-2-amine.
Reductive Amination: Another method involves the reductive amination of a pteridine aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of pteridin-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the reduction of a pteridine precursor.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: Pteridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridin-2-one using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of pteridin-2-amine can yield dihydropteridin-2-amine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pteridin-2-one.
Reduction: Dihydropteridin-2-amine.
Substitution: Various alkylated or acylated pteridin-2-amine derivatives.
類似化合物との比較
- Pterin
- Tetrahydrobiopterin
- Lumazine
- Xanthopterin
- Isoxanthopterin
特性
IUPAC Name |
pteridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H,(H2,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZDWGCJOEHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358653 | |
| Record name | 2-PTERIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-81-2 | |
| Record name | 2-PTERIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pteridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B1615978.png)
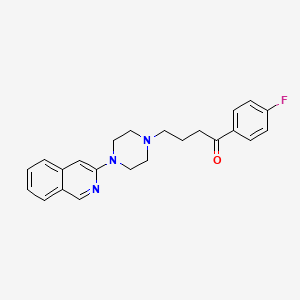
![L-Tyrosine-[ring-3,5-3H]](/img/structure/B1615981.png)
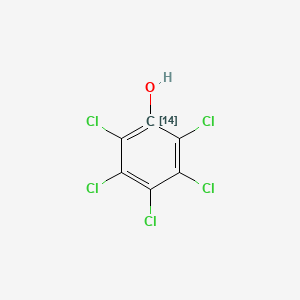
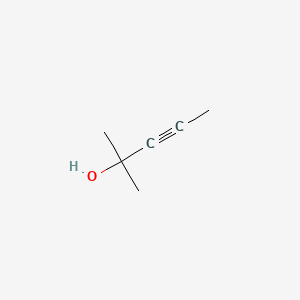
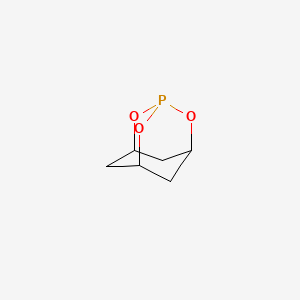
![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)
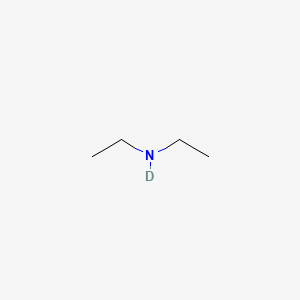
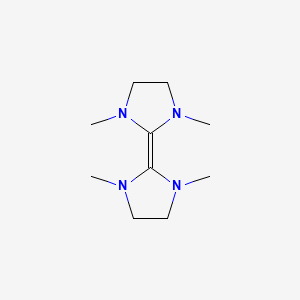
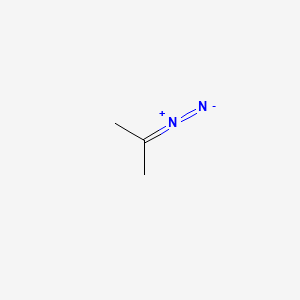
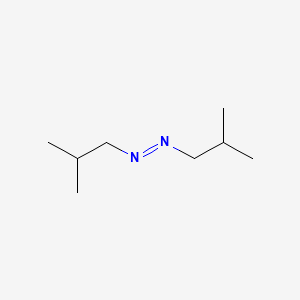

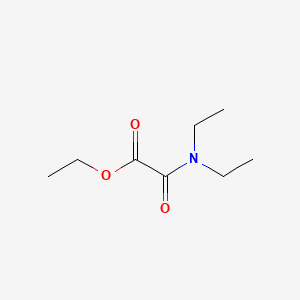
![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)
